In the field of radioprotection, ethyl 3, 4, 5-trihydroxybenzoate, a related compound, has shown promise as a radiomodifying agent. It has been demonstrated to possess radioprotective and pharmacological activity, potentially through the neutralization of free radicals. The compound's pharmacokinetics and biodistribution were studied post-irradiation, revealing that it can cross the blood-brain barrier and accumulate in the liver and kidneys. The radiomodifying potential was assessed by its ability to mitigate NF-kB activity and maintain normal levels of liver and kidney function markers post-irradiation. These findings suggest that such compounds could be developed into potent formulations for clinical applications to protect against radiation injury2.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is classified as:
The compound is recognized for its role as a building block in organic synthesis and has been studied for its biological properties.
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate typically involves a two-step reaction process. The general method includes:
The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate can be elucidated using various spectroscopic techniques:
The compound exhibits a near-planar conformation due to conjugation between the benzofuran ring and the ester group. The dihedral angle between these units influences its electronic properties and reactivity.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate participates in various chemical reactions:
The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves its interactions with various biomolecules:
Studies indicate that modifications on the benzofuran moiety can significantly alter its biological activity, making it a valuable target for drug development.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate possesses distinct physical and chemical properties:
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate has several scientific applications:
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a benzofuran derivative characterized by a saturated furan ring fused to a benzene moiety, with a three-carbon propanoate chain attached at the 5-position. Its systematic name reflects the substitution pattern: the parent structure is 2,3-dihydrobenzofuran (benzofuran with reduced furan ring), substituted at carbon 5 with a propanoic acid ethyl ester group. The molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of 220.26–220.2643 g/mol [2] [4] [7]. The standardized InChI Key (FBGXCVKXTGMFFA-UHFFFAOYSA-N
) provides a unique descriptor for its structure [2] [4].
Table 1: Nomenclature and Identifiers
Identifier Type | Value | |
---|---|---|
Systematic Name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
CAS Number | 196597-66-7 | |
Molecular Formula | C₁₃H₁₆O₃ | |
Molecular Weight | 220.26–220.2643 g/mol | |
Common Synonyms | Ethyl 2,3-dihydro-5-benzofuranpropanoate; Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propionate | [2] [4] |
This compound is distinct from the isomeric ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate (CAS 196597-65-6), which contains an unsaturated acrylate chain (C=C-C(=O)O
) instead of the propanoate’s saturated chain (C-C-C(=O)O
) [3] [5] [10].
The compound emerged in the late 1990s during investigations into benzofuran-based therapeutics. Key publications by Fourmaintraux and colleagues (1998) detailed synthetic routes to similar structures, while Paul and coworkers (1999) and Nosjean and team (2000) explored their biological activities, particularly targeting neurological receptors [3] [7]. Its specific identification as a synthetic intermediate or target molecule coincided with growing interest in dihydrobenzofuran scaffolds for drug discovery. Patent literature from the 2010s further cemented its relevance, disclosing derivatives like Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate as kinase inhibitors (e.g., DYRK inhibitors) for treating neurodegenerative diseases [8]. Commercial availability from suppliers like Santa Cruz Biotechnology and CymitQuimica by the early 2000s facilitated broader research access [3] [10].
This compound serves dual roles as a bioactive scaffold and a versatile synthetic building block. Medicinally, it functions as an agonist for G protein-coupled receptors, particularly those implicated in sleep regulation and metabolic processes. Research cites its structural analogs as "therapeutic agents" for sleep disorders, likely through melatonin receptor modulation [3] [7]. The saturated propanoate chain enhances metabolic stability compared to unsaturated analogs, optimizing pharmacokinetic profiles [5] [10].
In synthetic chemistry, the molecule’s carboxylic acid ester group enables straightforward transformations:
Table 2: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Physical Form | Liquid | [2] [4] |
Purity | ≥98% | [2] [4] |
Density | Not reported (liquid form) | [2] |
Storage Stability | -20°C; under inert atmosphere | [10] |
Analog Melting Point | 95–97°C (propanoic acid derivative) | [9] |
Its structural modularity supports the synthesis of libraries for structure-activity relationship studies, particularly in kinase inhibitor development [8]. Furthermore, the benzofuran core imparts rigidity to molecular architectures, aiding in target binding specificity. As a high-value intermediate, it commands significant commercial interest, with research-grade quantities priced at approximately 683.00 EUR per 100 milligrams [2] [4], reflecting its importance in pharmaceutical R&D pipelines targeting neurological and metabolic diseases.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3